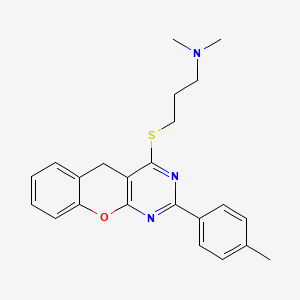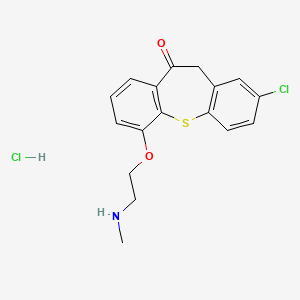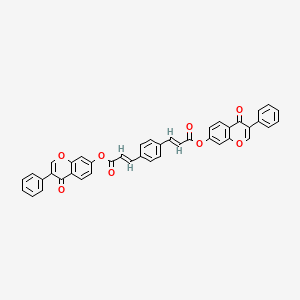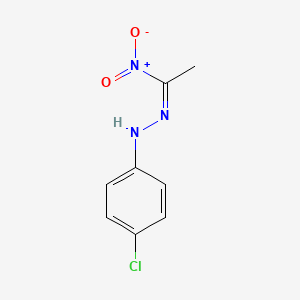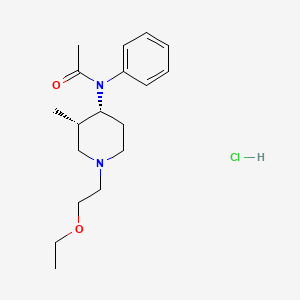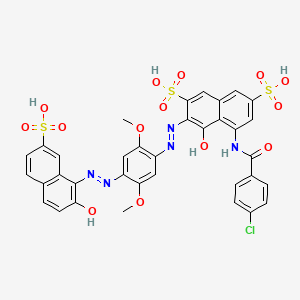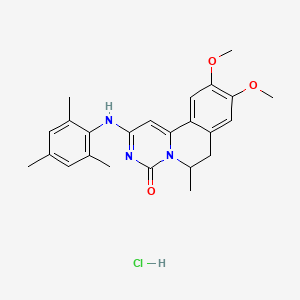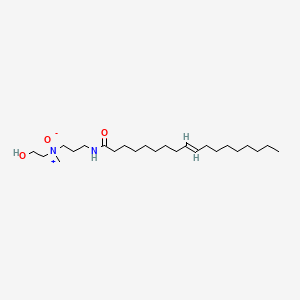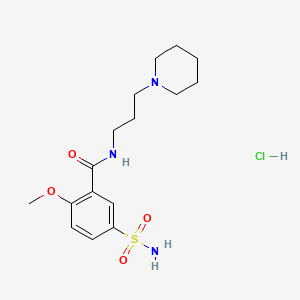
Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Natrium-1-(4-(Chloracetylamino)phenyl)-2-((2-amino-6-((ethyl(4-sulfonatophenyl)amino)sulfonyl)-8-hydroxy-1-naphthyl)azo)benzolsulfonat ist eine komplexe organische Verbindung mit einem breiten Anwendungsspektrum in verschiedenen Bereichen. Diese Verbindung ist bekannt für ihre einzigartige chemische Struktur, die Azo-, Sulfonat- und Chloracetylaminogruppen umfasst, wodurch sie zu einem vielseitigen Molekül in der wissenschaftlichen Forschung und in industriellen Anwendungen wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Natrium-1-(4-(Chloracetylamino)phenyl)-2-((2-amino-6-((ethyl(4-sulfonatophenyl)amino)sulfonyl)-8-hydroxy-1-naphthyl)azo)benzolsulfonat umfasst mehrere Schritte, einschließlich der Bildung von Azobindungen und der Einführung von Sulfonatgruppen. Der Prozess beginnt typischerweise mit der Diazotierung eines aromatischen Amins, gefolgt von der Kupplung mit einer geeigneten aromatischen Verbindung. Die Reaktionsbedingungen erfordern oft saure oder basische Umgebungen, kontrollierte Temperaturen und spezifische Katalysatoren, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion dieser Verbindung mit kontinuierlichen Durchflussreaktoren und automatisierten Systemen im großen Maßstab durchgeführt, um Konsistenz und Effizienz zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren wie Kristallisation und Chromatographie stellt sicher, dass das Endprodukt die für verschiedene Anwendungen erforderlichen Standards erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Natrium-1-(4-(Chloracetylamino)phenyl)-2-((2-amino-6-((ethyl(4-sulfonatophenyl)amino)sulfonyl)-8-hydroxy-1-naphthyl)azo)benzolsulfonat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die Azobindungen brechen, was zur Bildung von Aminen führt.
Substitution: Die Chloracetylaminogruppe kann nukleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener funktioneller Gruppen führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren und Basen, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, aber sie beinhalten im Allgemeinen kontrollierte Temperaturen und spezifische Lösungsmittel, um die Reaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Azo-Derivate, Amine und substituierte aromatische Verbindungen. Diese Produkte haben wichtige Anwendungen in der Farbstoffherstellung, in der Pharmazie und in der chemischen Forschung.
Wissenschaftliche Forschungsanwendungen
Natrium-1-(4-(Chloracetylamino)phenyl)-2-((2-amino-6-((ethyl(4-sulfonatophenyl)amino)sulfonyl)-8-hydroxy-1-naphthyl)azo)benzolsulfonat wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung häufig verwendet. Einige seiner Anwendungen umfassen:
Chemie: Als Reagenz in der organischen Synthese und als Farbstoff in der analytischen Chemie verwendet.
Biologie: Wird in Färbetechniken für die Mikroskopie und als Marker in verschiedenen biologischen Assays eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht und in der Arzneimittelentwicklung eingesetzt.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen chemischen Produkten verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von Natrium-1-(4-(Chloracetylamino)phenyl)-2-((2-amino-6-((ethyl(4-sulfonatophenyl)amino)sulfonyl)-8-hydroxy-1-naphthyl)azo)benzolsulfonat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Azogruppe kann reduziert werden, um Amine zu bilden, die dann mit verschiedenen Enzymen und Proteinen interagieren können. Die Sulfonatgruppen verbessern die Löslichkeit der Verbindung und erleichtern ihren Transport in biologischen Systemen. Die Chloracetylaminogruppe kann kovalente Bindungen mit nukleophilen Stellen in Proteinen eingehen, was zu potenziellen therapeutischen Wirkungen führt.
Vergleich Mit ähnlichen Verbindungen
Natrium-1-(4-(Chloracetylamino)phenyl)-2-((2-amino-6-((ethyl(4-sulfonatophenyl)amino)sulfonyl)-8-hydroxy-1-naphthyl)azo)benzolsulfonat ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die eine breite Palette an chemischer Reaktivität und Anwendungen ermöglichen. Ähnliche Verbindungen umfassen:
Natrium-2-((2-amino-6-((ethyl(4-sulfonatophenyl)amino)sulfonyl)-8-hydroxy-1-naphthyl)azo)benzolsulfonat: Fehlt die Chloracetylaminogruppe, was zu unterschiedlicher Reaktivität und Anwendungen führt.
Natrium-1-(4-(Acetamido)phenyl)-2-((2-amino-6-((ethyl(4-sulfonatophenyl)amino)sulfonyl)-8-hydroxy-1-naphthyl)azo)benzolsulfonat:
Diese Vergleiche heben die einzigartigen Eigenschaften von Natrium-1-(4-(Chloracetylamino)phenyl)-2-((2-amino-6-((ethyl(4-sulfonatophenyl)amino)sulfonyl)-8-hydroxy-1-naphthyl)azo)benzolsulfonat und seine Vielseitigkeit in verschiedenen wissenschaftlichen und industriellen Anwendungen hervor.
Eigenschaften
CAS-Nummer |
90697-54-4 |
|---|---|
Molekularformel |
C32H27ClN5NaO10S3 |
Molekulargewicht |
796.2 g/mol |
IUPAC-Name |
sodium;4-[[6-amino-5-[[2-[4-[(2-chloroacetyl)amino]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalen-2-yl]sulfonyl-ethylamino]benzenesulfonate |
InChI |
InChI=1S/C32H28ClN5O10S3.Na/c1-2-38(22-10-14-24(15-11-22)50(43,44)45)49(41,42)25-17-20-7-16-26(34)32(31(20)28(39)18-25)37-36-27-5-3-4-6-29(27)51(46,47)48-23-12-8-21(9-13-23)35-30(40)19-33;/h3-18,39H,2,19,34H2,1H3,(H,35,40)(H,43,44,45);/q;+1/p-1 |
InChI-Schlüssel |
SJTMOIQQBWWNMR-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)C2=CC(=C3C(=C2)C=CC(=C3N=NC4=CC=CC=C4S(=O)(=O)OC5=CC=C(C=C5)NC(=O)CCl)N)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


